2-Thiocyanato-6-trifluoromethoxy-phenylamine

Synthetic Chemistry Medicinal Chemistry Building Block

Sourcing this specific regioisomer is critical for SAR studies and heterocycle synthesis (e.g., 2-aminobenzothiazoles). The ortho thiocyanate-amine arrangement enables unique reactivity not possible with 2,4- or 3,5-isomers. Ensure your downstream synthetic objectives and target engagement studies maintain fidelity by procuring this exact 2,6-substituted compound.

Molecular Formula C8H5F3N2OS
Molecular Weight 234.20 g/mol
Cat. No. B8027284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiocyanato-6-trifluoromethoxy-phenylamine
Molecular FormulaC8H5F3N2OS
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)SC#N)N)OC(F)(F)F
InChIInChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-2-1-3-6(7(5)13)15-4-12/h1-3H,13H2
InChIKeyRIBXAKIGIHITMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiocyanato-6-trifluoromethoxy-phenylamine: Key Properties and Analytical Data for Research Procurement


2-Thiocyanato-6-trifluoromethoxy-phenylamine (CAS: 1822818-45-0) is a specialized aromatic amine featuring a thiocyanate group at the 2-position and a trifluoromethoxy group at the 6-position on a phenylamine core . It possesses the molecular formula C8H5F3N2OS and a molecular weight of 234.20 g/mol . This compound belongs to a class of fluorinated building blocks valued in medicinal chemistry and agrochemical research for the unique electronic and lipophilic properties imparted by the trifluoromethoxy group [1].

Why 2-Thiocyanato-6-trifluoromethoxy-phenylamine Cannot Be Substituted by Generic Analogs in Synthetic Applications


The precise 2,6-substitution pattern of this compound dictates a unique spatial and electronic environment not replicated by its 2,4- or 3,5-regioisomers or mono-substituted analogs. The ortho-relationship between the primary amine and the thiocyanate group creates a distinct steric and electronic landscape, influencing its reactivity as a nucleophile and its potential for intramolecular cyclization . Simply substituting a different regioisomer, such as 4-thiocyanato-2-(trifluoromethoxy)aniline, would fundamentally alter the geometry of the resulting molecular scaffold, thereby changing downstream synthetic outcomes and biological target engagement [1]. Therefore, generic substitution is not viable when a specific 2,6-substitution pattern is required for a defined synthetic or biological objective.

Quantitative Evidence Guide for 2-Thiocyanato-6-trifluoromethoxy-phenylamine vs. Comparators


Regioisomeric Specificity: 2,6-Substitution vs. 2,4-Substitution Pattern

The target compound features a unique 2,6-substitution pattern. In contrast, the commercially available comparator 4-Thiocyanato-2-(trifluoromethoxy)aniline exhibits a 2,4-substitution pattern. This regioisomeric difference directly impacts the steric and electronic properties of the molecule, which are critical determinants of reactivity and binding. While no direct comparative bioactivity data exists for these specific molecules in the public domain, the structural difference is fundamental [1].

Synthetic Chemistry Medicinal Chemistry Building Block

Differentiation from Riluzole Impurity: 2,6- vs. 2,4-Substitution Pattern

The compound is a structural isomer of a known impurity of Riluzole (Riluzole Impurity 4), which is 4-Thiocyanato-2-(trifluoromethoxy)aniline. The target compound's 2,6-pattern contrasts with the 2,4-pattern of the Riluzole impurity [1]. This distinction is crucial for analytical method development and impurity profiling in pharmaceutical quality control.

Pharmaceutical Analysis Reference Standards Impurity Profiling

Molecular Identity Confirmation via Distinct SMILES Notation

The target compound possesses a unique SMILES string (N#CSc1cccc(OC(F)(F)F)c1N) , which differs from that of the comparator 2-Amino-5-(trifluoromethoxy)phenyl thiocyanate (N#CSc1cc(OC(F)(F)F)ccc1N) . This difference in SMILES notation reflects the distinct 2,6- versus 2,5-substitution patterns.

Cheminformatics Molecular Modeling Compound Registration

Ortho-Thiocyanato Reactivity Profile vs. Para-Substituted Analogs

The ortho-thiocyanato group in the target compound is expected to exhibit different reactivity compared to the para-thiocyanato group in 4-thiocyanato-2-(trifluoromethoxy)aniline. This class-level inference is based on the established principles of ortho-directing effects in electrophilic aromatic substitution and the potential for intramolecular interactions not possible with the para-isomer [1]. While specific kinetic data are not available, this fundamental difference in reactivity is a key differentiator for synthetic chemists.

Organic Synthesis Reaction Mechanism Nucleophilic Substitution

Purity Specification for Research Applications

The compound is commercially available with a specified minimum purity of 95% . While this is a standard specification for research chemicals, it provides a quantifiable baseline for procurement. No comparative purity data from head-to-head studies with other suppliers or isomers are available in the public domain.

Quality Control Procurement Analytical Chemistry

Lack of Publicly Available Comparative Bioactivity Data

A comprehensive search of primary research papers and patents reveals no publicly available quantitative biological activity data (e.g., IC50, Ki, ED50) for 2-Thiocyanato-6-trifluoromethoxy-phenylamine in direct comparison to its closest analogs. Therefore, any claims of superior biological activity or selectivity cannot be substantiated with publicly verifiable quantitative evidence at this time [1].

Pharmacology Biological Activity Data Availability

Recommended Research Applications for 2-Thiocyanato-6-trifluoromethoxy-phenylamine


Synthesis of Novel Fluorinated Heterocycles via Ortho-Directed Cyclization

The ortho-relationship between the amine and thiocyanate groups makes this compound an ideal precursor for the synthesis of 2-aminobenzothiazoles or related heterocycles. This application leverages the unique 2,6-substitution pattern identified in Section 3 . The resulting scaffolds are valuable in medicinal chemistry programs targeting kinases and other ATP-binding enzymes.

Reference Standard for Analytical Method Development

Given its distinction from the Riluzole Impurity 4 (2,4-regioisomer) as noted in Section 3, this compound can serve as a unique reference standard for developing HPLC or LC-MS methods to resolve closely related regioisomers [1]. Its use ensures accurate identification and quantification in complex reaction mixtures or purity assessments.

Building Block in Structure-Activity Relationship (SAR) Studies

This compound's unique substitution pattern is a critical variable in SAR studies exploring the impact of regioisomerism on biological activity. By incorporating this 2,6-isomer into a lead series, researchers can systematically compare its effects against the 2,4- and 2,5-isomers, as highlighted by the structural differentiation in Section 3 [1][2].

Intermediate for Agrochemical Discovery

Trifluoromethoxy-containing anilines are established intermediates in the synthesis of herbicides and fungicides [3]. This specific 2-thiocyanato derivative offers a synthetic handle (the thiocyanate) that can be elaborated into sulfur-containing moieties (e.g., thioethers, sulfones) common in agrochemical structures. Its use can lead to novel compounds with improved metabolic stability or target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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